2-Methyl-4H-cyclopenta[l]phenanthrene
Description
2-Methyl-4H-cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused cyclopentane ring attached to a phenanthrene core, with a methyl substituent at the 2-position. Its molecular formula is $ \text{C}{16}\text{H}{12} $, and it exhibits structural features that confer unique physicochemical and electronic properties.
Properties
IUPAC Name |
2-methyl-11H-cyclopenta[l]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-8,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFMYAKTDSVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3CC=CC=C3C4=CC=CC=C4C2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method utilizes pyrene as the starting material, proceeding through oxidation, ring contraction, and alkylation.
Reaction Sequence
-
Oxidation of Pyrene : Pyrene (C₁₆H₁₀) is oxidized to 4,5-phenanthrenedione using HNO₃/H₂SO₄.
-
Ring Contraction : The dione undergoes alumina-catalyzed Michael addition with 1,7-octadien-3-one to form a fused cyclopentanone intermediate.
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Alkylation : Methylation with CH₃I introduces the methyl group at the C-2 position.
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Dehydrogenation : Bromine-mediated dehydrogenation yields the aromatic 4H-cyclopenta[l]phenanthrene core.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation | HNO₃, H₂SO₄, 80°C, 6 hr | 85 | |
| Michael Addition | Al₂O₃, 1,7-octadien-3-one, RT | 98 | |
| Methylation | CH₃I, DMSO, NaOH, 60°C | 76 | |
| Dehydrogenation | Br₂, CS₂, 24 hr | 68 |
Total Yield : 37% over 7 steps.
Suzuki Coupling of Functionalized Intermediates
Overview
This route employs Suzuki-Miyaura cross-coupling to construct the cyclopenta[l]phenanthrene backbone.
Reaction Sequence
-
Synthesis of Dibrominated CPP : 4H-cyclopenta[def]phenanthrene is brominated at C-2 and C-6 using CuBr₂/Al₂O₃.
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Methyl Group Introduction : Methylation with CH₃I and CS₂ in DMSO/NaOH forms the bis-methylsulfanyl-methylene intermediate.
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Polymerization : Suzuki coupling with 4,4-bis(2-ethylhexyl)-4H-cyclopenta[def]phenanthrene boronate yields the methyl-functionalized polymer.
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Reductive Elimination : Pd-catalyzed reductive cleavage removes sulfanyl groups, yielding this compound.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | CuBr₂/Al₂O₃, 120°C, 12 hr | 72 | |
| Methylation | CH₃I, CS₂, DMSO, 60°C | 65 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene, 72 hr | 58 |
Total Yield : 22% over 5 steps.
Hajos-Parrish Ketone Derivative Route
Overview
This enantioselective method leverages the Hajos-Parrish ketone for asymmetric induction.
Reaction Sequence
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Aldol Condensation : Hajos-Parrish ketone reacts with methyl vinyl ketone under basic conditions.
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Krapcho Decarboxylation : Removal of the methoxycarbonyl group using LiCl in DMSO.
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Cyclization : Acid-catalyzed (H₂SO₄) Friedel-Crafts cyclization forms the cyclopenta[l]phenanthrene framework.
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Methylation : CH₃I in THF introduces the methyl group at C-2.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | LDA, THF, -78°C | 91 | |
| Decarboxylation | LiCl, DMSO, 150°C | 83 | |
| Cyclization | H₂SO₄, 0°C, 2 hr | 75 |
Total Yield : 41% over 6 steps.
Cascade Cyclization of Enyne-Allenes
Overview
A radical-mediated cascade cyclization constructs the PAH core in one pot.
Reaction Sequence
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | 88 | |
| Cascade Cyclization | SOCl₂, CH₂Cl₂, 0°C | 62 | |
| Methylation | CH₃MgBr, THF, -20°C | 79 |
Total Yield : 34% over 4 steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Ring Contraction | High-yield Michael addition (98%) | Harsh bromination conditions | Industrial |
| Suzuki Coupling | Precise functionalization | Low total yield (22%) | Lab-scale |
| Hajos-Parrish Ketone | Enantioselective | Multi-step decarboxylation | Pilot-scale |
| Cascade Cyclization | One-pot synthesis | Radical intermediates unstable | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Organic Electronics
Application Overview:
MCP is utilized in the development of photoactive materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to participate in π-conjugation enhances its electronic properties, making it suitable for these applications.
Mechanism of Action:
In OLEDs, MCP acts as a photoactive component that facilitates light emission through electronic transitions. The compound's interaction with other conjugated systems contributes to the formation of excimers, enhancing luminescent properties.
Case Study:
A study highlighted the use of MCP in the synthesis of novel conjugated polymers that exhibit improved electroluminescent properties. These polymers demonstrated significant absorption and emission characteristics, indicating their potential for use in advanced optoelectronic devices .
Polymer Science
Application Overview:
MCP serves as a building block for conjugated polymers, which are integral to polymer light-emitting diodes (PLEDs) and other optoelectronic devices. The unique structural features of MCP allow for the tuning of electronic properties through chemical modifications.
Data Table: Conjugated Polymer Characteristics
| Polymer Type | Absorption Max (nm) | Emission Peaks (nm) | HOMO Level (eV) | LUMO Level (eV) |
|---|---|---|---|---|
| PCPP-MSC | 341 | 404, 522 | -5.65 | -2.92 |
This table summarizes the optical properties of a polymer derived from MCP, showcasing its potential for application in light-emitting devices .
Material Science
Application Overview:
The unique structural properties of MCP make it valuable in the synthesis of novel materials with specific electronic and optical characteristics. Its role in creating materials that exhibit desired properties is crucial for advancing technology in various fields.
Chemical Reactions Analysis:
MCP undergoes various chemical reactions that can modify its structure for specific applications:
- Oxidation: Can yield corresponding quinones.
- Reduction: Produces dihydro derivatives.
- Substitution: Electrophilic substitution can introduce functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate |
| Reduction | Lithium aluminum hydride |
| Substitution | Bromine, nitric acid |
These reactions allow for the functionalization of MCP, tailoring its properties for specific applications in material science .
Mechanism of Action
The mechanism of action of 2-Methyl-4H-cyclopenta[l]phenanthrene in its applications involves its ability to participate in π-conjugation, which enhances its electronic properties. In OLEDs and PLEDs, it acts as a photoactive component, facilitating the emission of light through electronic transitions. The molecular targets and pathways involved include the interaction with other conjugated systems and the formation of excimers, which contribute to its luminescent properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations:
- Substituent Effects : The methyl group in this compound enhances steric hindrance and alters electronic density compared to unsubstituted PAHs like benzo[b]fluoranthene .
- Ring Conjugation: Derivatives with reduced cyclopentane rings (e.g., dihydro-cyclopenta[a]phenanthrenes) exhibit diminished aromatic conjugation, affecting carcinogenicity .
Physicochemical Properties
| Property | This compound | Benzo[b]fluoranthene | 4H-Cyclopenta[def]phenanthrene |
|---|---|---|---|
| Aromaticity | High (planar fused rings) | Very high | Moderate (oxygen disrupts) |
| Solubility | Low (organic solvents only) | Very low | Moderate (polar solvents) |
| Fluorescence | Strong (λem ~400 nm) | Weak | N/A |
| Thermal Stability | Stable up to 250°C | Stable up to 300°C | Decomposes at 200°C |
- Electrophilic Reactivity : this compound undergoes electrophilic substitution preferentially at the 9- and 10-positions, akin to phenanthrene derivatives .
- Biodegradability : Unlike phenanthrene (degraded by Bacillus spp. at 100 mg/L), methyl-substituted PAHs show reduced microbial degradation due to steric effects .
Carcinogenicity:
- Benzo[b]fluoranthene: Classified as a Group 2B carcinogen (IARC) due to DNA adduct formation .
Environmental Persistence:
- Methyl-PAHs exhibit higher octanol-water partition coefficients ($ K_{ow} $) than parent compounds, leading to bioaccumulation in soil and lipids .
Biological Activity
2-Methyl-4H-cyclopenta[l]phenanthrene (MCP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the fields of toxicology, pharmacology, and environmental science. This article reviews the biological activity of MCP, focusing on its mechanisms of action, toxicity, and potential therapeutic effects based on diverse research findings.
Chemical Structure and Properties
MCP is characterized by its complex polycyclic structure, which includes a cyclopentane ring fused to a phenanthrene moiety. This unique configuration contributes to its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yield and purity .
1. Antioxidant Activity
Recent studies have indicated that derivatives of phenanthrene, including MCP, exhibit significant antioxidant properties. For instance, a phenanthrene derivative was evaluated for its antioxidant potential using in vitro assays such as the DPPH assay and reducing power assay (RPA). Results demonstrated that MCP derivatives showed higher antioxidant activity compared to standard extracts .
2. Neuroprotective Effects
MCP has been investigated for its neuroprotective properties. In vitro studies have shown that certain phenanthrene derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive functions .
3. Carcinogenic Potential
The carcinogenicity of MCP has been a subject of concern. Studies involving animal models have demonstrated that certain methylated phenanthrenes can induce tumors when applied repeatedly. For example, 16,17-dihydro-11-methoxy-15H-cyclopenta[a]phenanthrene was tested for carcinogenicity in mice and exhibited significant tumor-promoting activity . The mechanism is believed to involve metabolic activation leading to DNA adduct formation.
Toxicity Profiles
Toxicological assessments have revealed that high molecular weight PAHs like MCP can have developmental toxicity. Research indicates that exposure to these compounds correlates with adverse developmental outcomes in various animal models .
Table 1: Summary of Toxicological Findings on MCP Derivatives
The biological activities of MCP can be attributed to several mechanisms:
- Metabolic Activation : MCP undergoes metabolic transformation primarily via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to other PAHs, MCP may activate AhR pathways, influencing gene expression related to xenobiotic metabolism and cell proliferation.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) during metabolic processing can lead to oxidative stress, contributing to cytotoxicity and inflammation.
Case Studies
Several case studies highlight the implications of MCP exposure in environmental contexts:
- Bioremediation Studies : Research on contaminated sites has shown that microbial degradation of PAHs including MCP can lead to reduced mutagenicity in soil samples post-remediation. This indicates potential pathways for detoxifying environments contaminated with PAHs .
- Health Impact Assessments : Epidemiological studies have linked exposure to PAHs like MCP with increased risks of respiratory diseases and cancers among populations living near industrial sites .
Q & A
Basic Research Questions
Q. How can researchers distinguish structural isomers of methyl-substituted cyclopenta-phenanthrenes in analytical workflows?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to resolve ambiguities in IUPAC nomenclature and substitution patterns. For example, 3-Methylbenzo[c]phenanthrene (CAS 2381-19-3) and 4-Methylbenzo[c]phenanthrene (CAS 4076-40-8) differ in methyl group positioning, which can be confirmed via fragmentation patterns in HRMS and proton coupling in ¹H-NMR . Chromatographic retention times in reverse-phase HPLC with diode array detection further aid differentiation.
Q. What environmental guidelines exist for phenanthrene contamination, and how should they inform experimental design?
- Methodological Answer : The Australian and New Zealand water quality guidelines recommend a trigger value of 0.6 µg/L (99% protection level) for phenanthrene in aquatic systems, derived from statistical distribution and QSAR models . Researchers should use this threshold to design toxicity assays or biodegradation studies. For soil systems, consider bioaccumulation potential and site-specific factors like dissolved organic matter (DOM) binding, which reduces bioavailability by 20–40% depending on DOM type .
Q. What standardized protocols are available for quantifying phenanthrene degradation intermediates in bioremediation studies?
- Methodological Answer : High-pressure liquid chromatography (HPLC) with a C18 column and diode array detector is widely used to quantify intermediates like phenanthrene-3,4-dihydrodiol. For validation, spike recovery tests (85–110%) and internal standards (e.g., deuterated phenanthrene) are critical. Ethyl acetate extraction followed by HPLC analysis achieves detection limits of 0.1 mg/L .
Advanced Research Questions
Q. How can experimental design optimize phenanthrene biodegradation rates in contaminated soils?
- Methodological Answer : Central Composite Face-Centered Design (CCFD) identifies optimal bioremediation parameters. Key factors include:
- Humic Acid (HA) : 150 mg/kg soil (insignificant effect alone but enhances surfactant activity).
- Surfactant : 12.68 µg/L (e.g., Tween 80) to solubilize phenanthrene.
- Nutrients : K₂HPO₄ (0.8 g/L), KH₂PO₄ (0.2 g/L), KNO₃ (1 g/L) for microbial growth.
Under these conditions, phenanthrene removal reaches 85–87% in 30 days, with biodegradation rates doubling from 3.5 to 7.8 mg/kg/day .
Q. What mechanisms explain contradictory biodegradation efficiencies across microbial strains?
- Methodological Answer : Strain-specific metabolic pathways and toxicity thresholds cause variability. For example:
- Sphingobium sp. AM degrades 200 mg/L phenanthrene in 15 days via 1-hydroxy-2-naphthoic acid intermediates .
- Bacillus vallismortis JY3A shows <10% degradation at 400 mg/L due to metabolite toxicity .
- Strain CFP312 achieves 90% degradation in 60 hours via 3,4-dioxygenation, outperforming others in micellar systems .
- Co-metabolism with phenol (80 mg/L) boosts degradation by 20.3% by inducing enzyme activity .
Q. How do surfactants influence the sorption-desorption dynamics of phenanthrene in soil-water systems?
- Methodological Answer : Nonionic surfactants (e.g., Brij 35) reduce phenanthrene sorption to soil by 30–50% via competitive binding with DOM. Critical micelle concentration (CMC) determines efficacy: below CMC, surfactants enhance solubility; above CMC, micelles sequester phenanthrene, reducing bioavailability. Optimal surfactant concentration balances desorption (e.g., 0.5–1.5× CMC) without inhibiting microbial activity .
Data Contradictions and Resolution
- Biodegradation Rate Variability : reports 7.8 mg/kg/day under optimized conditions, while cites 1.29 mg/L/h (30.96 mg/kg/day) in slurry systems. This discrepancy arises from differences in soil matrix (clay content reduces bioavailability) and microbial consortia .
- QSAR vs. Empirical Data : QSAR models predict higher phenanthrene solubility (1460 µg/L) than observed in marine systems (14.6 µg/L). Always validate models with site-specific DOM and salinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
